N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Overview
Description
N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group, a methoxyphenylsulfonamido group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methoxyphenylsulfonamido Group: This step involves the reaction of the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to the carboxamide group using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, methoxybenzenesulfonyl chloride, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities with N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
This compound is unique due to the combination of its thiazole ring, benzyl group, methoxyphenylsulfonamido group, and carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-14-7-9-15(10-8-14)27(23,24)21-18-20-16(12-26-18)17(22)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFWFYUCTXVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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